molecular formula C23H12O7 B2992608 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate CAS No. 869079-19-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate

Cat. No.: B2992608
CAS No.: 869079-19-6
M. Wt: 400.342
InChI Key: AWQQDFKNNGWKCD-UHFFFAOYSA-N
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Description

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chromen moiety allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as apoptosis or inflammation .

Comparison with Similar Compounds

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
  • 7-Hydroxy-2H-chromen-2-one derivatives

Comparison: Compared to these similar compounds, 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate is unique due to the presence of both chromen and furan moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality can enhance its potential as a versatile scaffold in drug design and material science .

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12O7/c24-21-12-16(17-10-13-4-1-2-5-18(13)30-22(17)25)15-8-7-14(11-20(15)29-21)28-23(26)19-6-3-9-27-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQDFKNNGWKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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